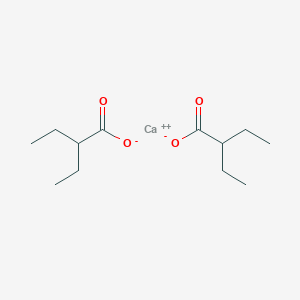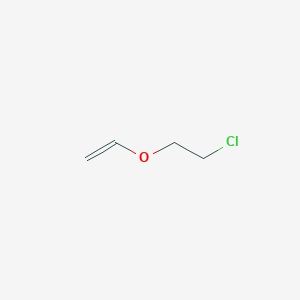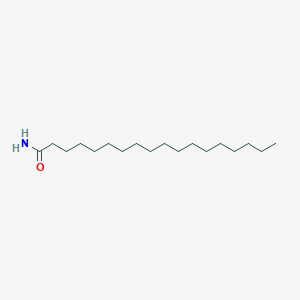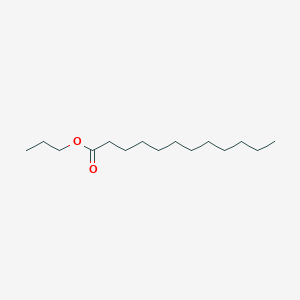
Calcium 2-ethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2-ethylbutanoate, also known as calcium 2-ethylhexanoate, is a chemical compound that belongs to the group of carboxylates. It is widely used in the field of scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of Calcium 2-ethylbutanoate 2-ethylbutanoate is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can coordinate with the carbonyl group of the substrate and facilitate the formation of an intermediate. This intermediate can then undergo further reactions to form the desired product.
Efectos Bioquímicos Y Fisiológicos
Calcium 2-ethylbutanoate is not known to have any significant biochemical or physiological effects. It is considered to be relatively safe and non-toxic, although it should be handled with care due to its irritant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Calcium 2-ethylbutanoate has several advantages for lab experiments. It is a relatively inexpensive and readily available catalyst that can be used in a variety of reactions. It is also stable and easy to handle, making it a popular choice for many researchers. However, Calcium 2-ethylbutanoate 2-ethylbutanoate has some limitations. It may not be suitable for reactions that require high selectivity or yield, and it may not be compatible with certain substrates or solvents.
Direcciones Futuras
There are several future directions for the use of Calcium 2-ethylbutanoate 2-ethylbutanoate in scientific research. One area of interest is the development of new synthetic methods that use Calcium 2-ethylbutanoate 2-ethylbutanoate as a catalyst. Another area of interest is the use of Calcium 2-ethylbutanoate 2-ethylbutanoate in the production of bio-based chemicals, which are becoming increasingly important due to their sustainability and environmental benefits. Additionally, further studies are needed to fully understand the mechanism of action of Calcium 2-ethylbutanoate 2-ethylbutanoate and to explore its potential applications in other fields, such as medicine and materials science.
Conclusion
In conclusion, Calcium 2-ethylbutanoate 2-ethylbutanoate is a versatile and useful chemical compound that has many applications in scientific research. Its unique properties and relative safety make it a popular choice for many researchers. While there are still some limitations and unanswered questions regarding its use, there is no doubt that Calcium 2-ethylbutanoate 2-ethylbutanoate will continue to play an important role in the field of chemistry and beyond.
Métodos De Síntesis
Calcium 2-ethylbutanoate is synthesized by reacting 2-ethylbutanoic acid with Calcium 2-ethylbutanoate hydroxide. The reaction yields a white, crystalline solid that is soluble in water and organic solvents. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Calcium 2-ethylbutanoate has been extensively used in scientific research as a catalyst for various chemical reactions. It is particularly useful in the synthesis of esters, which are important intermediates in the production of many chemicals, including pharmaceuticals, fragrances, and flavors. Calcium 2-ethylbutanoate is also used as a stabilizer in the production of PVC and other polymers.
Propiedades
Número CAS |
136-91-4 |
|---|---|
Nombre del producto |
Calcium 2-ethylbutanoate |
Fórmula molecular |
C12H22CaO4 |
Peso molecular |
270.38 g/mol |
Nombre IUPAC |
calcium;2-ethylbutanoate |
InChI |
InChI=1S/2C6H12O2.Ca/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
SXDNHUFAYSNOHZ-UHFFFAOYSA-L |
SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] |
SMILES canónico |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] |
Otros números CAS |
136-91-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)